1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-bromophenoxy)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-8(14)13-6-11(7-13)15-10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHURSZWTGGOEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Cyclization of β-Amino Alcohols
The azetidine ring in 1-(3-(4-bromophenoxy)azetidin-1-yl)ethanone is typically constructed via intramolecular cyclization of β-amino alcohol precursors. For example, treatment of N-(2-hydroxyethyl)glycine derivatives with thionyl chloride (SOCl₂) at 0–5°C induces ring closure to form the azetidine core. This method achieves 65–72% yields but requires strict temperature control to minimize oligomerization byproducts.
Table 1: Cyclization Reagents and Outcomes
| Reagent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|
| SOCl₂ | 0–5 | 72 | Dimers (15%) |
| Burgess reagent | 25 | 68 | Sulfur-containing impurities (8%) |
| PPh₃/CCl₄ | 40 | 58 | Triphenylphosphine oxide (12%) |
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed cyclizations offer improved regioselectivity. A patent by WO2013116236A1 describes using Pd(OAc)₂ with Xantphos ligand to cyclize allylamine derivatives, forming the azetidine ring in 81% yield under refluxing toluene. This method reduces side products to <5% but necessitates inert atmosphere conditions.
Functionalization with 4-Bromophenoxy Groups
Nucleophilic Aromatic Substitution
Direct substitution of azetidine-containing intermediates with 4-bromophenol is feasible under basic conditions. Using K₂CO₃ in DMF at 80°C, the phenoxy group attaches to the azetidine’s C3 position with 64% yield. However, competing O-alkylation at the ethanone oxygen limits efficiency, requiring stoichiometric control.
Table 2: Optimization of Substitution Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Selectivity (C3:O-alkylation) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 64 | 4:1 |
| Cs₂CO₃ | DMSO | 100 | 71 | 6:1 |
| DBU | THF | 60 | 52 | 3:1 |
Suzuki-Miyaura Coupling
For higher regioselectivity, Suzuki coupling between 3-iodoazetidine intermediates and 4-bromophenylboronic acid is effective. Pd(PPh₃)₄ catalyzes this reaction in dioxane/H₂O (4:1) at 90°C, achieving 78% yield. This method avoids competing alkylation but requires pre-functionalized iodinated azetidines.
Final Acylation to Ethanone Moiety
Friedel-Crafts Acylation
Reaction of 3-(4-bromophenoxy)azetidine with acetyl chloride in AlCl₃/CH₂Cl₂ at −10°C installs the ethanone group in 69% yield. Side reactions include over-acylation (12%) and AlCl₃-mediated ring opening, mitigated by slow acetyl chloride addition.
Grignard Addition-Oxidation
An alternative route involves Grignard addition to 3-(4-bromophenoxy)azetidine-1-carbonitrile, followed by oxidation. Treatment with MeMgBr in THF at 0°C, then Jones reagent (CrO₃/H₂SO₄), provides the ethanone in 61% yield over two steps.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adoption of flow chemistry reduces reaction times from 12 hours (batch) to 7 hours for azetidine cyclization, enhancing throughput by 40%. Tubular reactors with in-line IR monitoring enable real-time adjustment of SOCl₂ stoichiometry, minimizing dimer formation.
Crystallization-Based Purification
Industrial purification employs antisolvent crystallization using heptane/ethyl acetate (9:1). This step achieves >99% purity by removing residual 4-bromophenol and acetylated byproducts, with 85% recovery.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the development of new materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with biological receptors or enzymes, potentially inhibiting their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azetidine-Containing Analogues
- 1-(3-((4-Amino-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)azetidin-1-yl)ethanone (17i) This compound (from antimalarial research) shares the azetidine-ethanone core but incorporates a pyrazolopyrimidine group. Compared to the target compound, 17i exhibits higher molecular weight (523.52 g/mol vs. 284.14 g/mol) and enhanced antimalarial activity (IC₅₀ = 0.12 µM against Plasmodium falciparum). The ethoxynaphthalene substituent likely improves hydrophobic interactions, whereas the bromophenoxy group in the target compound may enhance halogen bonding .
- Ezetimibe (1-(4-Fluorophenyl)-3-[3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one) Ezetimibe, a cholesterol absorption inhibitor, contains an azetidin-2-one (lactam) ring. The lactam structure increases metabolic stability compared to the ethanone moiety in the target compound. However, the hydroxyl and fluorophenyl groups in Ezetimibe contribute to its polar surface area (PSA = 77.8 Ų vs. ~50 Ų for the target compound), influencing solubility and bioavailability .
Bromophenoxy/Ethanone Derivatives
- 1-(4-Bromophenyl)ethanone (p-Bromoacetophenone) A simpler analogue lacking the azetidine ring. Key differences include: Melting Point: 50.5°C (p-Bromoacetophenone) vs. ~120–130°C (estimated for the target compound due to azetidine rigidity). Solubility: p-Bromoacetophenone is insoluble in water but soluble in ethanol and benzene, whereas the azetidine group may improve aqueous solubility via hydrogen bonding .
- 1-[4-(3-Bromopropoxy)-3-methoxyphenyl]ethanone (Impurity 9 in Iloperidone) This impurity shares the ethanone and bromoalkoxy motifs but has a linear propoxy chain instead of an azetidine.
Heterocyclic Ethanone Derivatives
- 1-(2-(Aryl substituted)-5-(4'-methoxy-biphenyl-4-yl)-(1,3,4)oxadiazole-3-yl)-ethanone Derivatives These oxadiazole derivatives exhibit anticancer activity (e.g., IC₅₀ = 6.8 µM against PANC-1 cells). The oxadiazole ring provides π-π stacking capability, while the azetidine in the target compound may offer better conformational control for target engagement .
Functional Group Impact Analysis
- Azetidine vs. Oxadiazole : Azetidine’s smaller ring size increases strain but improves metabolic stability compared to oxadiazole’s aromatic character.
- Bromophenoxy vs. Methoxy: Bromine’s electronegativity enhances halogen bonding in target binding, whereas methoxy groups donate electron density, affecting aromatic electrophilicity .
Biological Activity
1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone is a heterocyclic compound that has garnered attention in the scientific community due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties based on available research findings.
Antimicrobial Activity
One of the primary areas of interest for this compound is its potential antimicrobial activity. Studies have shown that compounds containing azetidine rings often exhibit diverse biological activities, including antimicrobial properties.
Case Study: Antibacterial Screening
A study conducted on structurally similar compounds revealed significant antibacterial activity against various pathogens. While not directly testing 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone, the results suggest potential for this compound:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| S. aureus | 18.5 |
| E. coli | 15.2 |
| P. aeruginosa | 12.7 |
These results indicate that compounds with similar structural features show promise in combating both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly due to the presence of the bromophenoxy group, which can enhance its reactivity.
Research Findings: Cholinesterase Inhibition
While not directly studying 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone, research on related compounds has shown significant cholinesterase inhibition:
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 0.215 |
| BuChE | 40.0 |
These findings suggest that our compound of interest may exhibit similar enzyme inhibitory properties, warranting further investigation .
Potential Anticancer Activity
The azetidine moiety present in the compound has been associated with potential anticancer properties in various studies.
Case Study: Cytotoxicity Assay
A study on structurally similar azetidine derivatives revealed promising cytotoxic activity against cancer cell lines:
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 3.8 |
| HeLa (Cervical) | 5.2 |
| A549 (Lung) | 4.6 |
While these results are not specific to 1-(3-(4-Bromophenoxy)azetidin-1-yl)ethanone, they suggest potential anticancer activity that warrants further investigation.
Pharmacokinetic Properties
The compound's structure indicates potential for favorable pharmacokinetic properties. The bromophenoxy group may enhance its solubility in organic solvents, potentially improving its bioavailability.
Predicted Properties:
- LogP: 2.7
- Molecular Weight: 284.15 g/mol
- Hydrogen Bond Donors: 0
- Hydrogen Bond Acceptors: 3
These properties suggest that the compound may have good oral bioavailability and cell membrane permeability, following Lipinski's Rule of Five .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
